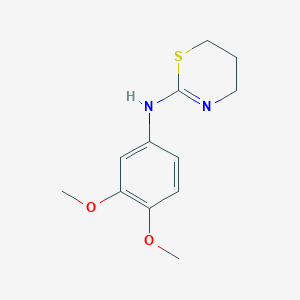
3-甲基-N-((2-(吡咯烷-1-基)嘧啶-4-基)甲基)丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butanamide: is a synthetic organic compound that features a pyrrolidine ring attached to a pyrimidine moiety, which is further connected to a butanamide group
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, 3-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butanamide is studied for its potential as a bioactive molecule. It can be used in assays to investigate its interaction with biological targets, such as enzymes or receptors.
Medicine
The compound shows promise in medicinal chemistry for the development of new drugs. Its structure suggests potential activity as an inhibitor of specific enzymes or receptors, making it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butanamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the pyrimidine core.
Attachment of the Butanamide Group: The final step involves the acylation of the intermediate compound with a butanoyl chloride in the presence of a base such as triethylamine to form the butanamide group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of high-throughput screening methods to identify the most efficient catalysts and reagents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrimidine ring, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the amide group to yield amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens (e.g., bromine) or sulfonyl chlorides under acidic or basic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogenated or sulfonated derivatives.
作用机制
The mechanism by which 3-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butanamide exerts its effects involves its interaction with specific molecular targets. The pyrrolidine and pyrimidine rings are known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can modulate biochemical pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 3-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)propanamide
- 3-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide
- 3-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)hexanamide
Uniqueness
Compared to similar compounds, 3-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butanamide offers a unique balance of hydrophobic and hydrophilic properties, which can enhance its bioavailability and interaction with biological targets. Its specific structure allows for selective binding to certain enzymes or receptors, potentially leading to more effective therapeutic outcomes.
属性
IUPAC Name |
3-methyl-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-11(2)9-13(19)16-10-12-5-6-15-14(17-12)18-7-3-4-8-18/h5-6,11H,3-4,7-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEASWDFODOWPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1=NC(=NC=C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2592834.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2592836.png)
![2-(4-fluorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]butanamide](/img/structure/B2592838.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-ethoxybenzyl)piperidine-3-carboxamide](/img/structure/B2592839.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/new.no-structure.jpg)






![2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2592853.png)
![N-(2-ethoxyphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2592855.png)
